

Application Notes: In-Situ Hybridization for Gibberellin Biosynthesis Genes

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Compound of Interest

Compound Name: *Gibberellins*

Cat. No.: *B7789140*

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In-situ hybridization (ISH) is a powerful technique used to visualize the spatial expression patterns of specific genes within the morphological context of tissues and cells.[1][2] For researchers studying plant development, this method is invaluable for determining the precise locations of hormone biosynthesis. **Gibberellins** (GAs) are crucial phytohormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[3][4]

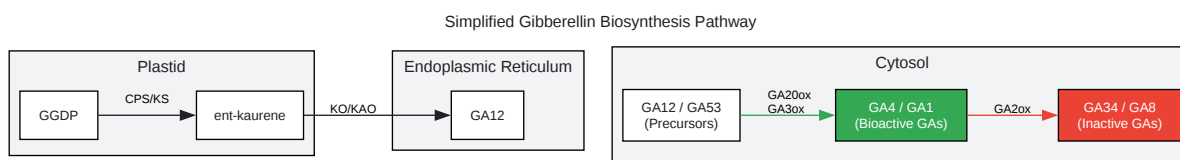
The biosynthesis of GAs is a complex, multi-step process occurring in different cellular compartments, including proplastids, the endoplasmic reticulum, and the cytoplasm.[4][5] Key enzymes in this pathway, such as GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox), are encoded by small gene families whose members exhibit distinct, tissue-specific expression patterns. Understanding where these genes are transcribed is fundamental to understanding how GA levels are regulated to control plant growth and development.[5]

Non-radioactive in-situ hybridization, typically employing digoxigenin (DIG)-labeled RNA probes, is the preferred method for this analysis.[6][7] It offers excellent spatial resolution and is safer and faster than radioactive methods.[6] The general workflow involves synthesizing a DIG-labeled antisense RNA probe that is complementary to the target mRNA of a specific GA biosynthesis gene. This probe is then hybridized to fixed and sectioned plant tissue. Following hybridization, the probe is detected using an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP), which catalyzes a colorimetric reaction, revealing the location of the target mRNA.[6]

By applying this technique, researchers have successfully identified the primary sites of bioactive GA synthesis in various plant organs, such as the cortex and endodermis of embryo axes during seed germination and in the leaf primordia and rib meristem near the shoot apical meristem.[3][5] These application notes provide a detailed protocol for performing non-radioactive in-situ hybridization to localize the transcripts of gibberellin biosynthesis genes in plant tissues.

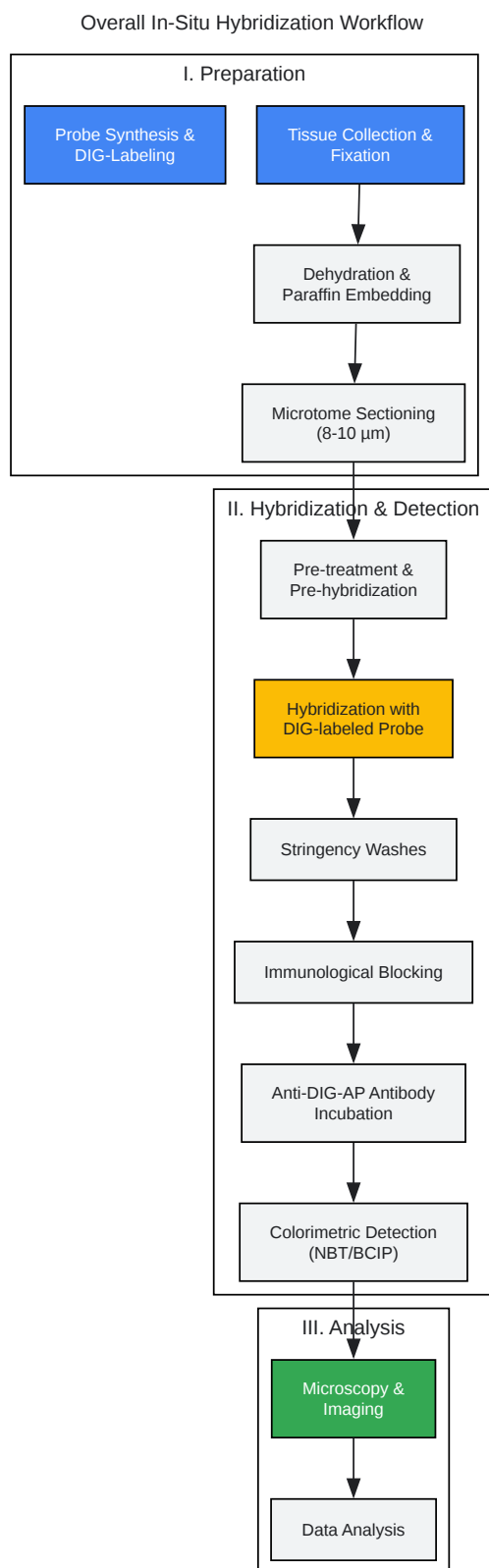
Visualizing Key Pathways and Workflows

To better understand the experimental process and the biological context, the following diagrams illustrate the gibberellin biosynthesis pathway and the in-situ hybridization workflow.



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Caption: A simplified diagram of the gibberellin biosynthesis pathway in plants.



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Caption: A flowchart outlining the major steps of the in-situ hybridization protocol.

Detailed Experimental Protocols

The following sections provide a synthesized protocol for the in-situ hybridization of gibberellin biosynthesis genes in plant tissues, based on established methodologies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 1: Synthesis of DIG-Labeled RNA Probes

This protocol describes the creation of an antisense digoxigenin (DIG)-labeled RNA probe from a cDNA template of a target GA biosynthesis gene (e.g., AtGA3ox1).[\[11\]](#)[\[12\]](#) The template DNA can be a linearized plasmid or a PCR product containing a T7 or SP6 RNA polymerase promoter.[\[13\]](#)

Table 1: Reagents for In-Vitro Transcription

| Component | Volume (μL) | Final Concentration |
|--------------------------|-------------|---------------------|
| Linearized Template DNA | Variable | ~1 μg |
| 5X Transcription Buffer | 4 | 1X |
| 10X DIG RNA Labeling Mix | 2 | 1X |
| RNase Inhibitor | 1 | 20 U |
| T7/SP6 RNA Polymerase | 2 | 40 U |

| RNase-free Water | To 20 μL | - |

Methodology:

- Combine the reagents listed in Table 1 in an RNase-free microfuge tube at room temperature.
- Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
- Incubate the reaction at 37°C for 2-4 hours.[\[9\]](#)
- To remove the DNA template, add 2 μL of DNase I (RNase-free) and incubate for another 15 minutes at 37°C.[\[9\]](#)

- Stop the reaction by adding 2 μ L of 0.2 M EDTA (pH 8.0).
- Precipitate the synthesized RNA probe by adding 2.5 μ L of 4 M LiCl and 75 μ L of 100% ethanol. Incubate at -20°C overnight.[\[9\]](#)
- Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA probe.
- Wash the pellet twice with 70% ethanol.
- Air dry the pellet and resuspend it in 20-50 μ L of RNase-free water.
- Quantify the probe using a spectrophotometer and check its integrity on a denaturing agarose gel.

Protocol 2: Tissue Preparation and Sectioning

Proper fixation and embedding are critical for preserving both tissue morphology and mRNA integrity.[\[14\]](#)

Table 2: Fixation and Dehydration Schedule

| Step | Solution | Incubation Time | Temperature |
|----------------|---|---------------------|-------------|
| 1. Fixation | 4% Paraformaldehyde (PFA) in 1X PBS | Overnight (~12 hrs) | 4°C |
| 2. Wash | 1X PBS | 2 x 30 min | 4°C |
| 3. Dehydration | 30% Ethanol | 60 min | 4°C |
| 4. Dehydration | 50% Ethanol | 60 min | 4°C |
| 5. Dehydration | 70% Ethanol | 60 min | 4°C |
| 6. Dehydration | 85% Ethanol | 60 min | Room Temp |
| 7. Dehydration | 95% Ethanol | 60 min | Room Temp |
| 8. Dehydration | 100% Ethanol | 3 x 60 min | Room Temp |

| 9. Clearing | Histo-Clear / Xylene | 2 x 60 min | Room Temp |

Methodology:

- Collect fresh plant tissue (e.g., shoot apices, developing seeds) and immediately immerse in ice-cold 4% PFA fixative.[8]
- Apply a vacuum for 15 minutes and release slowly; repeat until the tissue sinks to aid fixative penetration.[10]
- Replace the fixative and incubate overnight at 4°C with gentle agitation.[8]
- Wash the tissue twice with 1X PBS.
- Dehydrate the tissue through a graded ethanol series as detailed in Table 2. Tissues can be stored in 70% ethanol for several months.[8]
- Clear the tissue by incubating in Histo-Clear or xylene.
- Infiltrate the tissue with molten paraffin wax (Paraplast) at 60°C, changing the wax at least three times over 2-3 days.
- Embed the infiltrated tissue in a mold with fresh paraffin and allow it to solidify.
- Section the paraffin blocks using a microtome to a thickness of 8-10 µm.
- Float the ribbons on a drop of RNase-free water at 42°C and mount them onto poly-L-lysine coated or other positively charged slides.[10]
- Dry the slides on a slide warmer at 42°C overnight. Store slides at 4°C.

Protocol 3: In-Situ Hybridization and Immunological Detection

This protocol details the hybridization of the probe to the tissue sections and the subsequent detection steps.

Table 3: Key Solutions and Incubation Parameters

| Step | Solution | Temperature | Duration |
|--------------------------|------------------------------------|----------------|------------------|
| Pre-hybridization | Hybridization Buffer | 50-55°C | 1-2 hours |
| Hybridization | Probe (0.5-2 ng/μL) in Hyb. Buffer | 50-55°C | Overnight |
| Stringency Wash 1 | 0.2X SSC | 55°C | 2 x 60 min |
| RNase A Treatment | 20 μg/mL RNase A in NTE Buffer | 37°C | 30 min |
| Blocking | 1% Blocking Reagent in TBS | Room Temp | 1-2 hours |
| Antibody Incubation | Anti-DIG-AP (1:1250 to 1:2500) | 4°C | Overnight |

| Color Development | NBT/BCIP in Detection Buffer | Room Temp | 2 hrs to 2 days |

Methodology:

- Deparaffinization and Rehydration: Dewax slides in xylene (2 x 10 min) and rehydrate through a reverse ethanol series (100% to 30%), followed by PBS.
- Permeabilization: Treat with Proteinase K (1 μg/mL in 100 mM Tris-HCl pH 8.0, 50 mM EDTA) for 15-30 minutes at 37°C. The optimal time depends on the tissue and must be determined empirically.
- Post-fixation: Fix again in 4% PFA for 10 minutes to stop the proteinase K reaction and cross-link transcripts.
- Acetylation: Incubate in 0.1 M triethanolamine with 0.25% (v/v) acetic anhydride for 10 minutes to reduce non-specific binding.[9]
- Pre-hybridization: Dehydrate the slides again, air dry, and apply hybridization buffer without a probe. Incubate in a humidified chamber at 50-55°C for 1-2 hours.[8]

- Hybridization: Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 0.5-2 ng/μL. Denature the probe by heating at 80°C for 2 minutes, then place on ice.[9] Apply the probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at 50-55°C.[8]
- Post-Hybridization Washes: Remove coverslips and perform high-stringency washes to remove non-specifically bound probes. Wash twice in pre-warmed 0.2X SSC at 55°C for 60 minutes each.[8]
- RNase Treatment: Digest any remaining single-stranded (unbound) probe by incubating with RNase A (20 μg/mL) at 37°C for 30 minutes.[8]
- Immunological Detection: a. Wash slides in PBS and then incubate in a blocking solution (e.g., 1% Blocking Reagent in TBS) for 1-2 hours at room temperature.[8] b. Dilute the anti-DIG-AP antibody conjugate (1:1250 to 1:2500) in blocking buffer. c. Incubate slides with the antibody solution overnight at 4°C in a humidified chamber.[8]
- Washing: Wash slides extensively with TBS containing 0.3% Triton X-100 to remove unbound antibody.
- Signal Visualization: Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂). Incubate slides in detection buffer containing the colorimetric substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate) in the dark.
- Stopping and Mounting: Monitor the color development under a microscope. Once the desired signal-to-background ratio is achieved (can take hours to days), stop the reaction by washing with TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Mount with an aqueous mounting medium.
- Imaging: Observe and document the results using a microscope equipped with Differential Interference Contrast (DIC) optics.

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